4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide is an organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with mesitylene, followed by further reactions to introduce the amino and diethoxyphenyl groups . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification methods such as distillation under vacuum and recrystallization are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide involves its interaction with molecular targets such as enzymes, receptors, or cellular pathways. The compound may exert its effects by binding to specific active sites, modulating enzyme activity, or altering signal transduction pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl chloride: A precursor used in the synthesis of the target compound.
4-tert-Butylbenzoic acid: Another related compound with similar structural features.
4-tert-Butylbenzyl mercaptan: Shares the tert-butylbenzoyl moiety but differs in functional groups.
Uniqueness
4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide is unique due to its combination of tert-butyl, benzoyl, and diethoxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C32H40N2O4 |
---|---|
Molecular Weight |
516.7g/mol |
IUPAC Name |
4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]-2,5-diethoxyphenyl]benzamide |
InChI |
InChI=1S/C32H40N2O4/c1-9-37-27-19-26(34-30(36)22-13-17-24(18-14-22)32(6,7)8)28(38-10-2)20-25(27)33-29(35)21-11-15-23(16-12-21)31(3,4)5/h11-20H,9-10H2,1-8H3,(H,33,35)(H,34,36) |
InChI Key |
LLOUGZBDWWEOGY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)OCC)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)OCC)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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